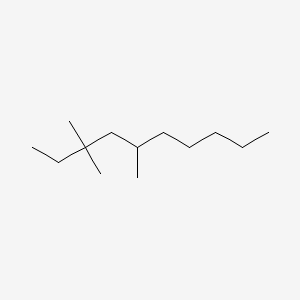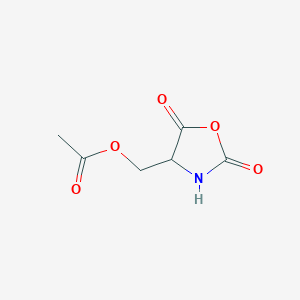
(2,5-Dioxooxazolidin-4-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxooxazolidin-4-yl)methyl acetate, also known as benzyl (S)-2,5-dioxooxazolidine-4-acetate, is a compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is a derivative of oxazolidine and is characterized by its white to off-white solid form . It is used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxooxazolidin-4-yl)methyl acetate typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazolidine ring. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dioxooxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Oxazolidines.
Substitution: Substituted oxazolidin-4-yl acetates.
Aplicaciones Científicas De Investigación
(2,5-Dioxooxazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxooxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds share a similar oxazolidine ring structure but differ in their functional groups.
Thiazole derivatives: Although structurally different, thiazoles exhibit similar biological activities and are used in comparable applications.
Uniqueness: (2,5-Dioxooxazolidin-4-yl)methyl acetate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and its role as an intermediate in pharmaceutical synthesis highlight its importance .
Propiedades
Fórmula molecular |
C6H7NO5 |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
(2,5-dioxo-1,3-oxazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C6H7NO5/c1-3(8)11-2-4-5(9)12-6(10)7-4/h4H,2H2,1H3,(H,7,10) |
Clave InChI |
FQVYMXBGGDYBBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


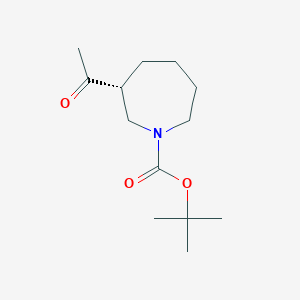
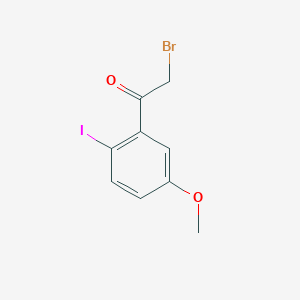
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
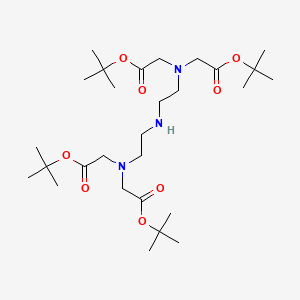

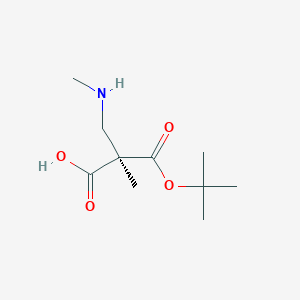
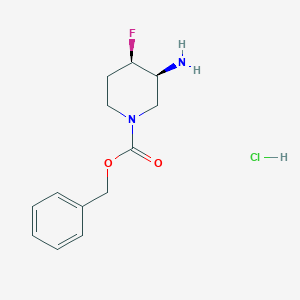
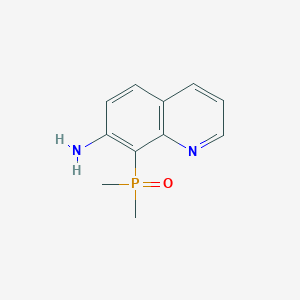



![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
